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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Capivasertib (CBCV), a potent and selective
pan-AKT inhibitor, across various cancer models. The information presented is supported by
experimental data to aid in the evaluation of its therapeutic potential and to inform future
research directions.

Introduction to Capivasertib

Capivasertib (also known as AZD5363) is an orally bioavailable, ATP-competitive inhibitor of all
three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3]. The
PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a multitude of cancers,
playing a crucial role in cell proliferation, survival, and metabolism. By targeting AKT,
Capivasertib aims to disrupt these oncogenic processes. It has shown significant anti-tumor
activity in preclinical studies and has been investigated in numerous clinical trials, particularly in
breast and prostate cancers[4][5].

Data Presentation: Quantitative Analysis of
Capivasertib's Performance

The following tables summarize the in vitro and in vivo efficacy of Capivasertib as a
monotherapy and in combination with other anti-cancer agents.
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In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function.
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Target/Cell Line Cancer Type IC50 (nM) Notes
Enzymatic Assay

Cell-free enzymatic
AKT1 - 3[6][7]

assay.

Cell-free enzymatic
AKT2 - 7171

assay.

Cell-free enzymatic
AKT3 - 7171

assay.
Cell-Based Assays

Cell viability measured
HGS27 Gastric Cancer 4,600[7] by SRB Assay after

72h treatment.

Cell viability measured
AGS Gastric Cancer 100[7] by SRB Assay after

72h treatment.

Cell viability measured
N87 Gastric Cancer 14,180[7] by SRB Assay after

72h treatment.

Cell viability measured
SNU-1 Gastric Cancer 24,040[7] by SRB Assay after

72h treatment.

Cell viability measured
MKN45 Gastric Cancer 30,000[7] by SRB Assay after

72h treatment.

Cell viability measured
MGCB803 Gastric Cancer 44,400[7] by SRB Assay after

72h treatment.

Multiple SCLC cell Small Cell Lung Clinically achievable Active against a panel
lines Cancer range[8] of SCLC cell lines.
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In Vivo Efficacy: Tumor Growth Inhibition in Xenograft

Models

The following table summarizes the effect of Capivasertib on tumor growth in animal models.

Tumor Growth

Cancer Model Treatment Dosing Schedule Inhibition (TGI) /
Outcome
Monotherapy
Dose-dependent
BT474c (Breast ) ) 100-300 mg/kg, p.o., o
Capivasertib ) inhibition of tumor
Cancer) bid, 2 weeks
growth.[7]
] Objective response
AKT1 E17K-mutated ) ) 400 mg, p.o., bid, 4 )
Capivasertib rate of 28.6% in

tumors

days on/3 days off

patients.[9]

Combination Therapy

NCI-H82 (SCLC)

Capivasertib +

Cisplatin

Capivasertib: 50
mg/kg; Cisplatin: 0.5
mg/kg, i.p.

Nearly complete
tumor growth
inhibition.[8]

PTEN null and PTEN
WT Prostate Cancer

Xenografts

Capivasertib +

Docetaxel

Capivasertib: 0.5-1

UM post-docetaxel

Delayed outgrowth of
docetaxel pre-treated
cells.[4]

Metastatic Triple-
Negative Breast
Cancer (TNBC)

Capivasertib +

Paclitaxel

Capivasertib: 400 mg,
bid, days 2-5, 9-12,
16-19; Paclitaxel: 90
mg/mz, days 1, 8, 15
(28-day cycle)

Significantly longer
Progression-Free
Survival (PFS) and
Overall Survival (OS).
[10]

Comparative Performance with Other AKT Inhibitors

Capivasertib has been compared, both directly and indirectly, with other AKT inhibitors in

preclinical and clinical settings.
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 |patasertib (GDC-0068): Both are ATP-competitive pan-AKT inhibitors.[2][5][11] Capivasertib
is noted for its slightly higher potency across the AKT isoforms based on its low nanomolar
IC50 values.[1] In the context of metastatic castration-resistant prostate cancer (IMCRPC),
the combination of ipatasertib with abiraterone showed more modest PFS benefits, largely
confined to the PTEN-low subgroup, whereas capivasertib has demonstrated activity across
broader genomic alterations.[12] In triple-negative breast cancer, the phase Il PAKT trial
(Capivasertib + Paclitaxel) and the LOTUS trial (Ipatasertib + Paclitaxel) showed remarkably
consistent results, with both demonstrating a benefit, particularly in patients with
PIK3CA/AKT1/PTEN-altered tumors.[13]

e MK-2206: This is an allosteric AKT inhibitor, which binds to a different site on the AKT
enzyme than ATP-competitive inhibitors like Capivasertib.[1][5] This difference in mechanism
can lead to variations in efficacy and toxicity profiles. One study noted that in contrast to
Capivasertib, no significant differences in pre- and post-treatment Ki-67 (a proliferation
marker) were observed with MK-2206 in a neoadjuvant trial.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and
aid in the design of future studies.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation.
e Cell Seeding:
o Harvest cells during their logarithmic growth phase.

o Perform a cell count using a hemocytometer or automated cell counter to ensure viability
is >90%.

o Resuspend cells in complete culture medium to a density of 0.5-1.0 x 10”5 cells/mL for
suspension cells or 1x10M to 1.5x1075 cells/mL for adherent cells.

o Seed 100 pL of the cell suspension into each well of a 96-well plate.[14]
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o Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment
(for adherent cells).[14]

e Drug Treatment:
o Prepare a stock solution of Capivasertib in a suitable solvent (e.g., DMSO).

o Perform serial dilutions of the drug in culture medium to achieve the desired final
concentrations.

o Remove the old medium from the wells and add 100 pL of the medium containing the
different drug concentrations. Include a vehicle control (medium with the same
concentration of DMSO as the highest drug concentration).

o Incubate the plates for the desired treatment period (e.g., 72 hours).
e MTT Addition and Incubation:

o Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) in sterile PBS.

o Add 10 pL of the MTT solution to each well.[15]
o Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[16]
e Solubilization and Absorbance Measurement:

o Add 100 pL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)
to each well.[15]

o Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the
formazan crystals.

o Measure the absorbance at a wavelength of 570 nm using a microplate reader. A
reference wavelength of 630 nm can be used to subtract background absorbance.[15]

In Vivo Xenograft Study in Mice
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This protocol outlines the general procedure for establishing and evaluating the efficacy of
Capivasertib in a breast cancer xenograft model.

e Cell Preparation and Implantation:

o Harvest cancer cells (e.g., MCF-7 for estrogen-receptor-positive breast cancer) during
their logarithmic growth phase.

o Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a
concentration of 5x1076 cells/100 pL.

o Subcutaneously inject 100 pL of the cell suspension into the flank of female
immunodeficient mice (e.g., nude or SCID mice).[17] For ER-positive models like MCF-7,
estrogen supplementation (e.g., estradiol valerate) is required.[18]

e Tumor Growth Monitoring and Randomization:

o Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3
times per week.

o Calculate tumor volume using the formula: (Length x Width?) / 2.

o Once tumors reach a predetermined size (e.g., 150-200 mms3), randomize the mice into

treatment and control groups.
e Drug Administration:

o Prepare Capivasertib for oral administration in a suitable vehicle (e.g., 10% DMSO, 25%
w/v Kleptose HPB buffer).[7]

o Administer the drug or vehicle control to the respective groups according to the planned
dosing schedule (e.g., 100 mg/kg, p.o., bid, 4 days on/3 days off).

» Efficacy Evaluation:

o Continue to monitor tumor volume and body weight throughout the study.
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o At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[8]

Visualizations: Signaling Pathways and
Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the study
of Capivasertib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]

2. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC
[pmc.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. Capivasertib combines with docetaxel to enhance anti-tumour activity through inhibition of
AKT-mediated survival mechanisms in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. selleckchem.com [selleckchem.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1234861?utm_src=pdf-body-img
https://www.benchchem.com/product/b1234861?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-therapeutic-class-of-capivasertib
https://pmc.ncbi.nlm.nih.gov/articles/PMC8118639/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8118639/
https://www.medchemexpress.com/AZD5363.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11014923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11014923/
https://www.researchgate.net/publication/378433190_Capivasertib_First_Approval
https://www.selleckchem.com/products/azd5363.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

7. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
8. ovid.com [ovid.com]

9. Effect of Capivasertib in Patients With an AKT1 E17K-Mutated Tumor: NCI-MATCH
Subprotocol EAY131-Y Nonrandomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

10. Capivasertib Plus Paclitaxel Versus Placebo Plus Paclitaxel As First-Line Therapy for
Metastatic Triple-Negative Breast Cancer: The PAKT Trial - PubMed
[pubmed.ncbi.nim.nih.gov]

11. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide
Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. ascopubs.org [ascopubs.org]

14. texaschildrens.org [texaschildrens.org]

15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
16. PUMERIE(MTT)4H f)E N FIEFAKIN 77 2 [sigmaaldrich.cn]

17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming
cells - Lim - Translational Cancer Research [tcr.amegroups.org]

18. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice -
PubMed [pubmed.nchbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative Efficacy of Capivasertib (CBCV) Across
Diverse Cancer Models: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1234861#comparative-study-of-cbcv-in-
different-cancer-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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